7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is a polycyclic aromatic hydrocarbon that has gained significant attention due to its potent carcinogenic properties. This compound is primarily used in scientific research to study cancer mechanisms and the effects of various substances on tumor development. It is classified under the broader category of polycyclic aromatic hydrocarbons, which are known for their complex structures and biological activities.
This compound can be synthesized from 7,12-dimethylbenz(a)anthracene through various chemical reactions involving oxidation and epoxidation processes. It is commercially available from suppliers such as Sigma-Aldrich and Wako Pure Chemical Industries, which provide detailed information regarding its properties and applications in research.
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene falls under the classification of carcinogenic compounds. It is recognized for its role in initiating cancerous changes in various biological models, particularly in studies involving mammary tumors and skin cancer.
The synthesis of 7,12-dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene typically involves several steps:
The reaction conditions (temperature, solvent choice, and reaction time) must be optimized to achieve high yields of the desired epoxide without excessive by-products. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure of the synthesized compound.
The molecular formula for 7,12-dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is . Its structure features a fused ring system characteristic of polycyclic aromatic hydrocarbons.
The compound exhibits a complex three-dimensional structure that contributes to its reactivity and biological activity.
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene participates in several chemical reactions:
These reactions are significant for understanding how this compound interacts with biological molecules and how it may induce carcinogenic processes.
The mechanism of action for 7,12-dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene involves several key steps:
Studies have shown that these DNA adducts are critical in understanding the initiation phase of carcinogenesis associated with this compound.
These properties are essential for handling and utilizing the compound safely in laboratory settings.
7,12-Dihydro-7,12-dimethyl-7,12-epoxybenz(a)anthracene is predominantly used in cancer research:
This compound's role in research underscores its importance in elucidating fundamental aspects of cancer biology and toxicology.
The carcinogenicity of 7,12-dimethylbenz(a)anthracene (DMBA) is fundamentally mediated by its metabolic activation to diol epoxide intermediates, primarily 7,12-dihydro-7,12-epoxybenz(a)anthracene derivatives. These epoxides exhibit exceptional electrophilic reactivity due to strain within the oxirane ring and the electron-deficient nature of the benzylic carbons. This reactivity drives covalent bonding with nucleophilic sites in DNA bases, particularly the exocyclic amino groups of deoxyadenosine and deoxyguanosine, forming bulky DNA adducts [1] [7]. Research using mouse embryo cell cultures exposed to tritiated DMBA demonstrated that enzymatic hydrolysis of DNA yields distinct deoxyribonucleoside adduct fractions separable via phenyl boronic acid affinity chromatography. This separation relies on the differential ability of anti- versus syn-dihydrodiol-epoxide-derived adducts to interact with boronic acid residues, confirming the structural basis of adduct formation [1]. Fluorescence spectral analysis and interactions with borate ions further validated the identity of these adducts. Critically, these covalent DNA modifications disrupt replication fidelity and initiate mutagenic cascades central to tumorigenesis.
Table 1: Characteristics of Major DMBA-DNA Adducts
Adduct Type | Metabolic Precursor | Boron Affinity | Detection Method |
---|---|---|---|
PBA-Bound | anti-Dihydrodiol-epoxide | High affinity | PBA-Servacel chromatography, Fluorescence |
Non-PBA-Bound | syn-Dihydrodiol-epoxide | Low/No affinity | Fluorescence spectroscopy |
Major Deoxyguanosine | anti-DE-1,2 | High affinity | HPLC co-chromatography |
Major Deoxyadenosine | syn-DE-1,2 | Low affinity | Fluorescence quenching |
Metabolic activation of DMBA proceeds with marked stereochemical selectivity, dictating its ultimate carcinogenic potential. Cytochrome P450 enzymes (notably CYP1B1) oxidize DMBA to epoxides, which are subsequently hydrolyzed by epoxide hydrolase to form dihydrodiol precursors. Among these, the (-)-trans-3,4-diol metabolite is identified as the predominant proximal mutagen, exhibiting significantly higher carcinogenic activity than the parent DMBA or other diol metabolites [2] [9]. Cell-mediated mutagenicity assays using Chinese hamster V79 cells (deficient in PAH metabolism) co-cultured with metabolically competent golden hamster cells revealed that DMBA trans-3,4-diol induces mutations (characterized by ouabain and 6-thioguanine resistance) at doses as low as 0.01 µM – 6-8 times lower than DMBA itself. This exceptional potency stems from its further enzymatic conversion to the ultimate carcinogen, the trans-3,4-diol-1,2-epoxide [2]. Crucially, perinatal exposure to enzyme inducers like phenobarbital significantly modulates DNA damage kinetics. Neonatal rats treated with phenobarbital exhibited a 2-fold increase in DNA damage (measured via alkaline elution constants) in liver and mammary gland tissue following DMBA exposure compared to uninduced animals, underscoring the role of metabolic context in stereoselective activation [5].
Table 2: Mutagenic Potential of Key DMBA Metabolites
Metabolite | Relative Mutagenicity (V79 Cell Assay) | Critical Target | Metabolic Requirement |
---|---|---|---|
DMBA trans-3,4-diol | +++ (Highest activity; >6x DMBA) | Ouabain/6-TG resistance | Competent metabolizing cells |
Parent DMBA | ++ | Ouabain/6-TG resistance | Competent metabolizing cells |
7-Hydroxymethyl-12-methylBA | + | Ouabain/6-TG resistance | Competent metabolizing cells |
Other diols (5,6-; 8,9-; 12-OH) | - (Non-mutagenic) | N/A | N/A |
The spatial configuration of diol epoxide metabolites—syn versus anti—profoundly influences their DNA-binding modes and mutagenic outcomes. The syn and anti isomers refer to the relative stereochemistry of the epoxide oxygen and the benzylic hydroxyl group. Studies isolating DMBA-DNA adducts from mouse embryo cells demonstrate that both syn- and anti-dihydrodiol-epoxides contribute substantially to covalent DNA binding, forming distinct adduct profiles [1] [3]. While anti-dihydrodiol-epoxide adducts exhibit affinity for phenyl boronic acid resins (indicating cis-oriented vicinal diols suitable for borate complexation), syn-derived adducts lack this binding capacity. Fluorescence spectral shifts upon borate treatment further confirmed this structural dichotomy. Notably, the ratio of syn to anti adducts remains relatively consistent across varying DMBA doses, incubation times, and cell confluency states within a given cell preparation, though inter-preparation variability exists [1]. This suggests that cellular metabolic phenotypes, rather than exposure parameters, primarily dictate isomer formation ratios. Both isomers generate bulky DNA lesions, but their differential repair rates and propensity to induce specific base pair substitutions (e.g., anti adducts often cause G→T transversions) contribute uniquely to the overall mutagenic burden. The persistence of unrepaired adducts from both isomers facilitates tumor-initiating mutations [3] [8].
Table 3: Properties of Syn vs. Anti DMBA Diol Epoxide Isomers
Property | Anti-Diol Epoxide | Syn-Diol Epoxide |
---|---|---|
Stereochemistry | Epoxide O trans to benzylic OH | Epoxide O cis to benzylic OH |
PBA Affinity of Adducts | High (Forms cyclic boronate esters) | Low/None |
Major DNA Adduct Types | dG-N², dA-N⁶ (PBA-binding) | dG-N², dA-N⁶ (Non-PBA-binding) |
Fluorescence Shift | Significant with borate | Minimal with borate |
Contribution to Binding | Substantial (~40-60%) | Substantial (~40-60%) |
Beyond covalent DNA adduction, 7,12-dihydro-7,12-epoxybenz(a)anthracene derivatives participate in non-covalent interactions that contribute to cellular damage. These compounds act as electron donors, forming charge transfer complexes (CTCs) with biological electron acceptors such as DNA bases, quinones, and specific proteins [6] [9]. This electron-donating capacity, inherent to the electron-rich aromatic system and influenced by the methyl substituents, facilitates intercalation-like interactions with DNA. Upon exposure to near-UV light, DMBA and its epoxy derivatives undergo photoactivation, generating reactive oxygen species (ROS) including singlet oxygen (¹O₂) and superoxide anion (O₂⁻˙) via energy or electron transfer to molecular oxygen. This photodynamic action induces oxidative DNA damage, including single-strand breaks (SSBs), as demonstrated in Chinese hamster cells [3]. Following initial SSB repair, a secondary wave of DNA fragmentation occurs due to endonucleolytic degradation, likely triggered by the release of lysosomal enzymes consequent to membrane damage. DMBA localizes to both nuclear DNA and cellular membranes, suggesting that CTC formation and ROS generation at membrane sites initiate catabolic enzyme release, exacerbating genomic instability. This dual mechanism—covalent adduction and CTC/ROS-mediated damage—synergistically drives carcinogenesis [3] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0